molecular formula C20H31N5O3 B5632442 2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5632442
M. Wt: 389.5 g/mol
InChI Key: PHAJSMJIBAZQEH-UHFFFAOYSA-N
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Description

This molecule, due to its intricate structure, has been the subject of research in various chemical and pharmacological studies. It is characterized by its spiro and triazolo[4,3-a]pyridine motifs, which are often explored for their potential in drug development and material science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step synthetic pathways starting from simpler precursors. For similar molecules, researchers have developed methodologies involving Michael addition reactions, cyclization reactions, and functional group transformations to construct the core structure and append various functional groups (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using a combination of spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and X-Ray crystallography. These techniques allow for the detailed understanding of the molecule's geometry, electronic structure, and the spatial arrangement of its atoms, crucial for predicting its reactivity and interaction with biological targets (Guillon et al., 2020).

Chemical Reactions and Properties

Molecules with diazaspiro and triazolopyridine cores are known for their versatile reactivity, allowing for further functionalization through various chemical reactions. These compounds can undergo nucleophilic substitution, addition reactions, and cycloadditions, enabling the introduction of diverse substituents that modulate their physical, chemical, and biological properties (Aylward et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility in various solvents, and crystal structure, are often determined to understand their behavior in different environments, which is essential for their application in drug formulation and material science. The crystal structures, in particular, provide insights into the potential intermolecular interactions and stability of these compounds (de Souza et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with various reagents, stability under different conditions, and redox properties, are crucial for predicting how these molecules interact with biological systems and their potential as therapeutic agents. Studies often focus on understanding these properties through experimental assays and computational modeling (Shukla et al., 2016).

properties

IUPAC Name

8-(2-methyl-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3/c1-14(2)11-24-13-20(10-17(24)26)6-8-23(9-7-20)18(27)15-4-5-16-21-22(3)19(28)25(16)12-15/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAJSMJIBAZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCN(CC2)C(=O)C3CCC4=NN(C(=O)N4C3)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

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